molecular formula C17H11ClIN3OS2 B4954707 N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl}-3-iodobenzamide

N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl}-3-iodobenzamide

Cat. No.: B4954707
M. Wt: 499.8 g/mol
InChI Key: DTWDXNNFJGEMKI-UHFFFAOYSA-N
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Description

N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl}-3-iodobenzamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a 4-chlorophenyl group, a thiazole ring, and an iodobenzamide moiety. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl}-3-iodobenzamide typically involves multiple steps, starting with the formation of the thiazole ringThe final step involves the coupling of the thiazole derivative with 3-iodobenzamide under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl}-3-iodobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl}-3-iodobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl}-3-iodobenzamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or proteins, leading to disruption of cellular processes. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby exerting its anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl}-3-iodobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the iodobenzamide moiety, in particular, allows for unique substitution reactions and potential radiolabeling applications in medical imaging .

Properties

IUPAC Name

N-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl]-3-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClIN3OS2/c18-12-6-4-10(5-7-12)14-9-25-17(20-14)22-16(24)21-15(23)11-2-1-3-13(19)8-11/h1-9H,(H2,20,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTWDXNNFJGEMKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)C(=O)NC(=S)NC2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClIN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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